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molecular formula C11H12ClN3OS B1429257 4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 35265-88-4

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B1429257
M. Wt: 269.75 g/mol
InChI Key: OYYSLCSAIRASKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895729B2

Procedure details

4-(2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine VI (27.0 g, 100 mmol) was charged to a suitably sized reactor and tetrahydrofuran (anhydrous, 270 mL) was added. The reaction mixture was cooled to below −10° C., and a 20 wt % solution of i-PrMgCl in tetrahydrofuran (25.7 g, 50.0 mmol) was slowly added, followed by a slow addition of a 25 wt % solution of n-BuLi in heptane (30.0 g, 117 mmol) while an internal temperature below −10° C. was maintained. The mixture was allowed to stir at below −10° C. for 2 h. Anhydrous N,N-dimethylformamide (14.6 g, 200 mmol) was slowly added while keeping the internal temperature below −10° C. The reaction mixture was stirred for 1-2 h, transferred to a mixture of 80% acetic acid, 37% aqueous hydrochloric acid, isopropanol and water. The resulting slurry was heated to 50-55° C. and stirred for 1-3 h. The suspension was concentrated under reduced pressure to remove tetrahydrofuran. The suspension was then cooled to rt, filtered and rinsed with water. The cake was dried under reduced pressure at 40-60° C. to afford 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde IV as a yellow solid (29.2 g, 98% yield). 1H NMR (400 MHz, CDCl3) δ 10.38 (s, 1H), 4.03-4.05 (m, 4H), 3.85-3.87 (m, 4H), 2.76 (s, 3H)
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[C:5]2[S:10][CH:9]=[C:8]([CH3:11])[C:6]=2[N:7]=1.C([Mg]Cl)(C)C.[Li]CCCC.CCCCCCC.CN(C)[CH:37]=[O:38].Cl>O.C(O)(C)C.C(O)(=O)C.O1CCCC1>[Cl:1][C:2]1[N:3]=[C:4]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[C:5]2[S:10][C:9]([CH:37]=[O:38])=[C:8]([CH3:11])[C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C(=CS2)C)N2CCOCC2
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
25.7 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 g
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
14.6 g
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir at below −10° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to below −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
CUSTOM
Type
CUSTOM
Details
the internal temperature below −10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1-2 h
Duration
1.5 (± 0.5) h
STIRRING
Type
STIRRING
Details
stirred for 1-3 h
Duration
2 (± 1) h
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
The cake was dried under reduced pressure at 40-60° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C(=C(S2)C=O)C)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 29.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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